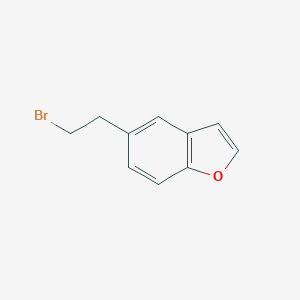

苯并呋喃,5-(2-溴乙基)-

描述

Benzofuran, 5-(2-bromoethyl)- is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . Other methods include the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .Molecular Structure Analysis

The molecular structure of Benzofuran, 5-(2-bromoethyl)- is represented by the InChI code1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 . The molecular weight is 227.1 . Chemical Reactions Analysis

While specific chemical reactions involving Benzofuran, 5-(2-bromoethyl)- are not detailed in the search results, benzofuran derivatives in general have been shown to exhibit a wide range of biological activities, which suggests they undergo various chemical reactions in biological systems .Physical And Chemical Properties Analysis

Benzofuran, 5-(2-bromoethyl)- is a white to slightly pale reddish-yellow crystal or powder . It has a molecular weight of 227.1 .科学研究应用

Antibacterial and Antimicrobial Applications

5-(2-bromoethyl)Benzofuran derivatives have been studied for their potential as antibacterial agents. The furan ring, a common motif in these compounds, is known for its antibacterial properties against both Gram-positive and Gram-negative bacteria . Researchers have synthesized novel furan derivatives to combat microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .

Pharmacological Significance

In pharmacology, benzofuran derivatives exhibit a wide range of biological activities. They have potential applications as pharmacological molecules, showing potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities . This makes 5-(2-bromoethyl)Benzofuran a valuable scaffold for drug discovery and development.

Chemical Synthesis

In the field of chemical synthesis, 5-(2-bromoethyl)Benzofuran is utilized as a building block for constructing complex molecular architectures. It is particularly useful in the total synthesis of natural products containing benzofuran rings, which have diverse biological activities . The compound’s reactivity allows for innovative synthetic methodologies, including free radical cyclization cascades and proton quantum tunneling .

Environmental Science

While direct applications in environmental science are not extensively documented, the synthesis and bioactivity of benzofuran derivatives have implications for environmental chemistry. The natural occurrence of benzofuran compounds and their biological activities suggest potential roles in bioremediation and as models for environmentally-friendly pesticides .

Biochemistry

Benzofuran derivatives, including 5-(2-bromoethyl)Benzofuran, are emerging as important scaffolds for antimicrobial agents. Their unique structural features and biological activities make them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Industrial Uses

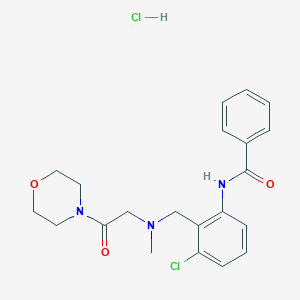

Industrially, 5-(2-bromoethyl)Benzofuran is an impurity standard in the production of certain pharmaceuticals. It is also used in the synthesis of muscarinic receptor antagonists, which have applications in treating various conditions such as urinary incontinence .

Advanced Research Applications

The compound’s versatility extends to advanced research applications where it is used in the study of muscarinic acetylcholine receptor blockers. Its role in the synthesis of β-peptidomimetics, which mimic the function of natural peptides, highlights its importance in the development of new therapeutic agents .

安全和危害

未来方向

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

作用机制

Target of Action

5-(2-bromoethyl)Benzofuran, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been known to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .

Mode of Action

It’s known that benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 5-(2-bromoethyl)Benzofuran may interact with its targets in a similar manner, leading to changes in neurotransmitter release and thus affecting neuronal signaling.

Pharmacokinetics

It’s noted that one of the targets achieved with most of the recent benzofuran compounds is improved bioavailability , suggesting that 5-(2-bromoethyl)Benzofuran may also possess favorable ADME properties.

属性

IUPAC Name |

5-(2-bromoethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHLIKUXKPFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran, 5-(2-bromoethyl)- | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Why is the presence of 5-(2-bromoethyl)benzofuran a concern in pharmaceuticals like Darifenacin Hydrobromide?

A: 5-(2-bromoethyl)benzofuran, along with related compounds 5-(2-chloroethyl)-2,3-dihydrobenzofuran and oxidized 5-(2-bromoethyl)benzofuran, are considered potential genotoxic impurities []. Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to cancer development. Regulatory agencies set strict limits on the allowable amounts of such impurities in pharmaceuticals to ensure patient safety [].

Q2: What analytical methods are used to detect and quantify 5-(2-bromoethyl)benzofuran in Darifenacin Hydrobromide?

A: A study by Patcha et al. [] developed and validated a sensitive RP-HPLC method for the determination of 5-(2-bromoethyl)benzofuran in Darifenacin Hydrobromide drug substance. This method utilized an Ascentis® Express C18 column and a mobile phase consisting of a buffer (orthophosphoric acid in water) and acetonitrile, with UV detection at 205nm []. The method demonstrated good linearity, accuracy, and precision for quantifying this impurity at trace levels [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)